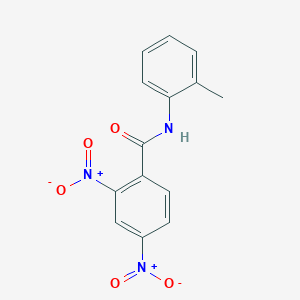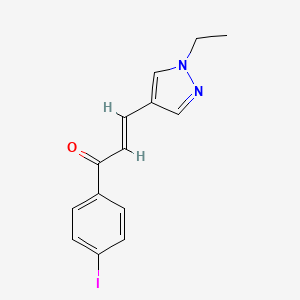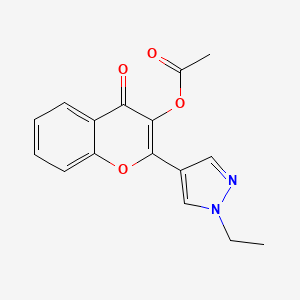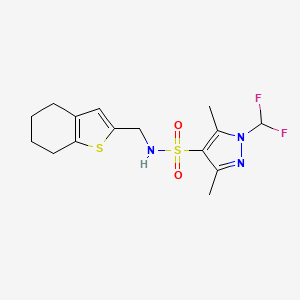![molecular formula C23H17BrN4OS B10949966 2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949966.png)
2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including a cyclopenta, thieno, and triazolo ring system, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . The reaction conditions typically involve heating the reaction mixture under reflux with continuous stirring and the use of desiccants like calcium chloride to remove moisture .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts like potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in drug development.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-{3-[(3-bromophenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other heterocyclic compounds with fused ring systems, such as:
These compounds share some structural similarities but differ in their specific ring systems and substituents, which can lead to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C23H17BrN4OS |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-[3-[(3-bromophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C23H17BrN4OS/c24-16-6-2-7-17(11-16)29-12-14-4-1-5-15(10-14)21-26-22-20-18-8-3-9-19(18)30-23(20)25-13-28(22)27-21/h1-2,4-7,10-11,13H,3,8-9,12H2 |
InChI Key |
XSSIWKXLDOMZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10949888.png)
![5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10949895.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B10949907.png)
![2-[2-(4-methylphenyl)cyclopropyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949913.png)
![2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949925.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B10949928.png)

![9-ethyl-8-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949932.png)
![9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949934.png)
![2-(3,4-diethoxyphenyl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10949938.png)


![N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10949949.png)
